molecular formula C23H29NO9 B1141069 Galantamina beta-D-Glucurónido CAS No. 464189-56-8

Galantamina beta-D-Glucurónido

Número de catálogo: B1141069
Número CAS: 464189-56-8
Peso molecular: 463.5 g/mol
Clave InChI: YWSWSACTOVQVLT-XQOVBZHCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Galanthamine beta-D-Glucuronide, also known as Galanthamine beta-D-Glucuronide, is a useful research compound. Its molecular formula is C23H29NO9 and its molecular weight is 463.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Galanthamine beta-D-Glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Galanthamine beta-D-Glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento de la enfermedad de Alzheimer

La galantamina es uno de los grupos de alcaloides más estudiados por su posible uso en el tratamiento de la enfermedad de Alzheimer {svg_1}. Desde su introducción como fármaco antidemencia en 2001, ha sido ampliamente investigado {svg_2}. Cabe destacar que la enfermedad de Alzheimer es una enfermedad neurodegenerativa progresiva relacionada con la edad reconocida como la forma más común de demencia entre las personas mayores {svg_3}.

Efectos neuroprotectores

Ciertos tipos de galantamina, como la homolicorina y los AA de tipo galantamina aislados de los bulbos de L. aurea, han mostrado efectos neuroprotectores significativos contra el daño celular SH-SY5Y inducido por CoCl2 {svg_4}. Esto sugiere aplicaciones potenciales en el tratamiento de trastornos neurodegenerativos.

Propiedades analgésicas

Las propiedades farmacológicas de las especies de Crinum, que contienen galantamina, incluyen efectos analgésicos {svg_5}. Esto sugiere que la galantamina podría usarse potencialmente en el manejo del dolor.

Propiedades antivirales

Las especies de Crinum también exhiben efectos antivirales {svg_6}, lo que indica que la galantamina podría usarse potencialmente en el tratamiento de infecciones virales.

Efectos antitumorales

Se ha encontrado que las especies de Crinum, que contienen galantamina, exhiben efectos antitumorales {svg_7}. Esto sugiere que la galantamina podría usarse potencialmente en el tratamiento del cáncer.

Medicina tradicional

Durante miles de años, el Crinum se ha utilizado como medicina tradicional para tratar enfermedades y trastornos {svg_8}. La galantamina, al ser un componente significativo del Crinum, juega un papel crucial en estas aplicaciones medicinales tradicionales.

Direcciones Futuras

The future directions for research on Galanthamine beta-D-Glucuronide could involve scaling up the biotechnological production of this valuable medicinal alkaloid . Additionally, the development of new sensing strategies for the detection of β-glucuronidase activity could also be a promising research direction .

Mecanismo De Acción

Target of Action

Galanthamine beta-D-Glucuronide is a metabolite of Galanthamine , which is a tertiary alkaloid and reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme . This enzyme is a widely studied therapeutic target used in the treatment of Alzheimer’s disease .

Mode of Action

Galanthamine works by blocking the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor, giving its dual mechanism of action clinical significance .

Biochemical Pathways

The biochemical pathways affected by Galanthamine involve the cholinergic system. By inhibiting the AChE enzyme, Galanthamine increases the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft . This enhances cholinergic neuron function and signaling .

Pharmacokinetics

Galanthamine is about 90% bioavailable and displays linear pharmacokinetics . It has a relatively large volume of distribution and low protein binding . Metabolism is primarily through the cytochrome P450 system, specifically the CYP2D6 and CYP3A4 isoenzymes . Renal clearance accounts for about 20–25% of total plasma clearance of the drug in healthy individuals . Following oral or intravenous administration, approximately 20% of the dose is excreted as unchanged in the urine within 24 hours . In a radiolabeled drug study, about 95% and 5% of the total radioactivity was recovered in the urine and feces, respectively .

Result of Action

The result of Galanthamine’s action is an increase in acetylcholine neurotransmission, which can have cognitive effects. The therapeutic effects of galanthamine may decrease as the disease progression advances and fewer cholinergic neurons remain functionally intact .

Action Environment

The action of Galanthamine can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as those in the cytochrome P450 system, can affect the metabolism of the drug . Additionally, renal function can impact the clearance of the drug

Análisis Bioquímico

Biochemical Properties

Galanthamine beta-D-Glucuronide interacts with various enzymes and proteins in the body. It is a product of glucuronidation, a major metabolic pathway involving the addition of a glucuronic acid moiety to a substrate molecule The glucuronidation process enhances the solubility of hydrophobic compounds, facilitating their excretion from the body .

Cellular Effects

The effects of Galanthamine beta-D-Glucuronide on cellular processes are primarily related to its parent compound, galanthamine. Galanthamine is known to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning . By inhibiting this enzyme, galanthamine increases the concentration of acetylcholine in the brain, thereby enhancing cognitive function . As a metabolite of galanthamine, Galanthamine beta-D-Glucuronide may share some of these cellular effects.

Molecular Mechanism

The molecular mechanism of Galanthamine beta-D-Glucuronide is closely tied to its parent compound, galanthamine. Galanthamine acts as a competitive and reversible inhibitor of acetylcholinesterase . It binds to the active site of the enzyme, preventing acetylcholine from accessing the site and being broken down. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neuron function and signaling .

Temporal Effects in Laboratory Settings

It is known that the parent compound, galanthamine, is metabolized in the liver through the process of glucuronidation to form Galanthamine beta-D-Glucuronide

Dosage Effects in Animal Models

Studies on galanthamine have shown that it is administered orally in animal models, and its effects can vary with different dosages

Metabolic Pathways

Galanthamine beta-D-Glucuronide is involved in the glucuronidation metabolic pathway . This pathway involves the addition of a glucuronic acid group to a substrate molecule, increasing its solubility and facilitating its excretion from the body. The enzymes involved in this process are the UGTs .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for Galanthamine beta-D-Glucuronide involves the conversion of Galanthamine to Galanthamine hydrobromide, which is then reacted with Sodium hydride to form Galanthamine-6-O-bromide. This compound is then reacted with Sodium azide to form Galanthamine-6-O-azide, which is subsequently reacted with 2,3,4,6-tetra-O-acetyl-D-glucuronic acid to form Galanthamine beta-D-Glucuronide.", "Starting Materials": [ "Galanthamine", "Hydrobromic acid", "Sodium hydroxide", "Sodium azide", "2,3,4,6-tetra-O-acetyl-D-glucuronic acid" ], "Reaction": [ "Galanthamine is reacted with Hydrobromic acid to form Galanthamine hydrobromide", "Galanthamine hydrobromide is reacted with Sodium hydride to form Galanthamine-6-O-bromide", "Galanthamine-6-O-bromide is reacted with Sodium azide to form Galanthamine-6-O-azide", "Galanthamine-6-O-azide is reacted with 2,3,4,6-tetra-O-acetyl-D-glucuronic acid to form Galanthamine beta-D-Glucuronide" ] }

Número CAS

464189-56-8

Fórmula molecular

C23H29NO9

Peso molecular

463.5 g/mol

Nombre IUPAC

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C23H29NO9/c1-24-8-7-23-6-5-12(31-22-18(27)16(25)17(26)20(33-22)21(28)29)9-14(23)32-19-13(30-2)4-3-11(10-24)15(19)23/h3-6,12,14,16-18,20,22,25-27H,7-10H2,1-2H3,(H,28,29)/t12-,14-,16-,17-,18+,20-,22+,23-/m0/s1

Clave InChI

YWSWSACTOVQVLT-XQOVBZHCSA-N

SMILES isomérico

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)OC5C(C(C(C(O5)C(=O)O)O)O)O

SMILES canónico

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)OC5C(C(C(C(O5)C(=O)O)O)O)O

Sinónimos

(4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-yl β-D-Glucopyranosiduronic Acid; _x000B_

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.